Pentaerythritol triacrylate chemical structure and properties
Pentaerythritol triacrylate chemical structure and properties
An In-depth Technical Guide to Pentaerythritol (B129877) Triacrylate: Chemical Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Pentaerythritol triacrylate (PETA) is a trifunctional monomer widely utilized in the formulation of ultraviolet (UV) and electron beam (EB) curable systems. Its molecular structure, featuring three reactive acrylate (B77674) groups, allows for rapid polymerization upon exposure to a free-radical source, leading to the formation of highly cross-linked and durable polymer networks. This guide provides a comprehensive overview of the chemical structure and physicochemical properties of PETA. It details experimental protocols for its synthesis and characterization, including methods for analyzing its physical properties and polymeric derivatives. The information is intended to serve as a technical resource for professionals in research and development.
Chemical Identity and Structure
Pentaerythritol triacrylate is the triester of pentaerythritol and acrylic acid. Due to its reactivity, it is typically supplied with an inhibitor, such as hydroquinone (B1673460) monomethyl ether (MEHQ), to prevent spontaneous polymerization during storage.[1]
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IUPAC Name : [2-(hydroxymethyl)-3-prop-2-enoyloxy-2-(prop-2-enoyloxymethyl)propyl] prop-2-enoate[2]
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CAS Number : 3524-68-3[2]
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Molecular Formula : C₁₄H₁₈O₇[2]
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Common Synonyms : PETA, Pentaerythrityl triacrylate, SR 444[2]
The chemical structure of PETA is characterized by a central quaternary carbon atom derived from pentaerythritol, with one hydroxyl group and three acrylate ester groups attached via methylene (B1212753) bridges.
Figure 1: Chemical Structure of Pentaerythritol Triacrylate (PETA).
Physicochemical Properties
PETA is a colorless to light amber, nonvolatile liquid or a white crystalline solid at room temperature.[1] Its properties make it a valuable cross-linking agent in polymer chemistry.
Table 1: Physical Properties of Pentaerythritol Triacrylate
| Property | Value | Reference(s) |
| Molecular Weight | 298.29 g/mol | [2] |
| Physical State | Colorless to light amber liquid or white crystalline solid | [1] |
| Density | 1.16 - 1.19 g/mL at 25 °C | |
| Boiling Point | > 315 °C at 760 mmHg | [1] |
| Melting Range | 25 - 40 °C | [1] |
| Refractive Index (n20/D) | 1.483 - 1.4864 | [1] |
| Vapor Pressure | < 0.01 mmHg at 100 °C | [1] |
| Flash Point | > 110 °C | |
| Solubility | Practically insoluble in water; soluble in chloroform (B151607) and methanol | [1] |
Table 2: Chemical and Reactivity Properties
| Property | Description | Reference(s) |
| Reactivity | The three acrylate groups are highly reactive and can undergo free-radical polymerization. | [1] |
| Stability | May polymerize when exposed to free radicals, light, or heat. Stabilized with inhibitors like MEHQ (300-400 ppm). | [1] |
| Incompatibilities | Incompatible with strong oxidizing agents, strong acids, and strong bases. | [1] |
| Hazardous Decomposition | Upon combustion, can produce toxic fumes of carbon monoxide and carbon dioxide. | [1] |
| Explosive Hazard | Can be explosively unstable at temperatures approaching its boiling point. |
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of pentaerythritol triacrylate.
Synthesis of Pentaerythritol Triacrylate via Esterification
The primary industrial method for producing PETA is through the direct esterification of pentaerythritol with acrylic acid.[3] The following protocol is a generalized procedure based on common synthesis methods.[4][5][6]
Figure 2: Generalized workflow for the synthesis and purification of PETA.
Methodology:
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Reactor Charging : In a reaction vessel equipped with a stirrer, thermometer, and a Dean-Stark apparatus for water removal, charge pentaerythritol, acrylic acid (in molar excess), an acid catalyst (e.g., p-toluenesulfonic acid), a solvent to facilitate azeotropic water removal (e.g., toluene), and polymerization inhibitors (e.g., hydroquinone and a copper salt).[4]
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Esterification : Heat the mixture with constant stirring. The reaction temperature is typically maintained between 80-115°C.[6] Water produced during the esterification is continuously removed as an azeotrope with the solvent.
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Reaction Monitoring : The progress of the reaction can be monitored by measuring the amount of water collected or by titrating aliquots to determine the acid value. The reaction is considered complete when the acid value is below a specified limit (e.g., < 0.3 mg KOH/g).[4]
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Purification :
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After cooling, the reaction mixture is washed with a basic solution (e.g., sodium carbonate or sodium hydroxide) to neutralize the acid catalyst and remove unreacted acrylic acid.[4]
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Subsequent washes with a brine solution (e.g., 8% NaCl) are performed to remove residual salts.[4]
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The organic phase is then subjected to distillation, typically under reduced pressure, to remove the solvent and any other volatile impurities, yielding the final PETA product.[4]
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Characterization Protocols
The refractive index is a fundamental physical property used for identification and quality control. This protocol is based on ASTM D1218 and D1747 standards.[1][7][8]
Apparatus : Abbe-type refractometer with a circulating temperature-controlled bath.
Procedure :
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Calibrate the refractometer using a standard of known refractive index.
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Set the circulating bath to the desired temperature (typically 20°C or 25°C) and allow the refractometer prisms to equilibrate.
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Place a few drops of the PETA sample onto the surface of the lower prism.
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Close the prisms and allow the sample to reach thermal equilibrium.
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Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the intersection of the crosshairs.
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Read the refractive index from the instrument's scale.
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Clean the prisms thoroughly with a suitable solvent (e.g., acetone) and a soft lens tissue.
Viscosity is a critical parameter for applications such as coatings and inks. The following is a general procedure using a capillary viscometer.[9][10]
Apparatus : Ostwald or Ubbelohde capillary viscometer, temperature-controlled water bath, stopwatch.
Procedure :
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Select a viscometer of the appropriate size for the expected viscosity range.
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Clean and dry the viscometer thoroughly.
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Place the viscometer in a constant temperature bath (e.g., 25°C) in a vertical position.
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Introduce a precise volume of the PETA sample into the viscometer.
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Allow the sample to reach thermal equilibrium (typically 10-15 minutes).
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Using suction, draw the liquid up through the capillary tube to a point above the upper timing mark.
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Release the suction and measure the time required for the liquid meniscus to pass between the upper and lower timing marks.
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Repeat the measurement at least three times and calculate the average flow time.
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The kinematic viscosity can be calculated by multiplying the average flow time by the viscometer's calibration constant.
Fourier-Transform Infrared (FT-IR) spectroscopy is used to confirm the chemical structure of PETA by identifying its characteristic functional groups.
Apparatus : FT-IR Spectrometer.
Procedure :
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Obtain a background spectrum of the empty sample compartment.
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For liquid PETA, place a drop of the sample between two salt plates (e.g., KBr or NaCl) to create a thin film.
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Place the sample in the spectrometer and acquire the infrared spectrum.
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Analyze the spectrum for characteristic absorption bands:
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~1730 cm⁻¹ : C=O stretching of the acrylate ester.
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~1635 cm⁻¹ : C=C stretching of the acrylate double bond.
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~1410 cm⁻¹ : In-plane bending of =CH₂.
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~810 cm⁻¹ : Out-of-plane bending of =CH₂.
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~3400 cm⁻¹ (broad) : O-H stretching of the unreacted hydroxyl group.
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Polymerization and Applications
PETA is a key component in free-radical polymerization, particularly in UV curing applications, where it acts as a cross-linker to enhance the mechanical and chemical properties of the final polymer.
UV Curing Mechanism
UV curing involves the rapid polymerization of a liquid formulation upon exposure to ultraviolet light. The process is initiated by a photoinitiator that absorbs UV photons and generates free radicals.
Figure 3: Logical pathway of the UV curing process for a PETA-based formulation.
Applications
The properties of PETA-based polymers, such as high gloss, scratch resistance, and chemical resistance, make them suitable for a variety of applications:
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Coatings and Varnishes : Used in wood, plastic, and metal coatings.
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Inks : A common component in UV-curable printing inks for flexography and screen printing.
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Adhesives : Provides strong adhesion and rapid curing for industrial bonding.
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Polymer Composites : Acts as a cross-linker in thermosetting resins for electronics and aerospace materials.
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3D Printing : Used in stereolithography (SLA) and other photopolymerization-based 3D printing technologies.
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Dental Composites : Employed as a monomer precursor in light-curing dental materials.
References
- 1. my.che.utah.edu [my.che.utah.edu]
- 2. Pentaerythritol triacrylate | C14H18O7 | CID 19042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pentaerythritol triacrylate | 3524-68-3 | Benchchem [benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. CN101462953B - Method for preparing pentaerythritol triacrylate - Google Patents [patents.google.com]
- 6. Method for preparing pentaerythritol triacrylate - Eureka | Patsnap [eureka.patsnap.com]
- 7. matestlabs.com [matestlabs.com]
- 8. petrolube.com [petrolube.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of Viscosity Average Molecular Weight of Polymer (Theory) : Physical Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
